

ATTO 465 Maleimide for Flow Cytometry: Application Notes and Protocols

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Compound of Interest		
Compound Name:	ATTO 465 maleimid	
Cat. No.:	B1262725	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using **ATTO 465 maleimid**e for labeling antibodies and subsequent application in flow cytometry. This document includes the physicochemical properties of the dye, detailed protocols for antibody conjugation and cell staining, and guidance on instrument setup.

ATTO 465 is a fluorescent label derived from acriflavine, known for its strong absorption, high fluorescence quantum yield, and significant photo-stability.[1][2] The maleimide functional group allows for covalent conjugation to sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins like antibodies.[3][4] This makes **ATTO 465 maleimide** an excellent tool for preparing fluorescently labeled antibodies for various applications, including flow cytometry.

Physicochemical and Spectral Properties of ATTO 465

A thorough understanding of the properties of ATTO 465 is essential for successful experimental design. Key characteristics are summarized in the table below.



Property	Value	Reference	
Excitation Maximum (λex)	453 nm	[1]	
Emission Maximum (λem)	508 nm		
Molar Extinction Coefficient (ε)	75,000 cm ⁻¹ M ⁻¹	-	
Fluorescence Quantum Yield (η)	0.70 - 0.75		
Fluorescence Lifetime (τ)	5.0 ns	_	
Stokes Shift	55 nm	_	
Molecular Weight	518 g/mol	-	
Solubility	Soluble in polar solvents like DMF and DMSO	_	

Experimental Protocols

Protocol 1: Antibody Conjugation with ATTO 465 Maleimide

This protocol details the covalent labeling of an antibody with **ATTO 465 maleimide**. The maleimide group reacts with free thiol groups on the antibody, typically on cysteine residues. If the antibody's cysteine residues are involved in disulfide bonds, a reduction step is necessary prior to labeling.

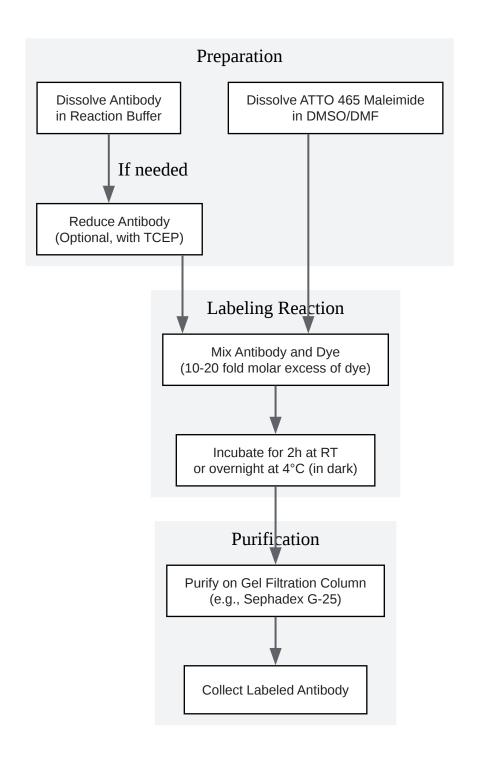
Materials:

- Antibody to be labeled
- ATTO 465 maleimide
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP) (optional)



- Gel filtration column (e.g., Sephadex G-25)
- Reaction buffer: 10-100 mM phosphate, Tris, or HEPES, pH 7.0-7.5

Workflow for Antibody Conjugation with ATTO 465 Maleimide



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Caption: Workflow for conjugating antibodies with ATTO 465 maleimide.

Procedure:

- Antibody Preparation:
 - Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL.
 - If reduction of disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP to the antibody solution and incubate for 20-30 minutes at room temperature. Note: If using DTT, it must be removed by dialysis before adding the dye.
- ATTO 465 Maleimide Stock Solution Preparation:
 - Allow the vial of ATTO 465 maleimide to equilibrate to room temperature before opening.
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF. This solution should be prepared fresh.
- Labeling Reaction:
 - Add the ATTO 465 maleimide stock solution to the antibody solution to achieve a 10-20 fold molar excess of the dye.
 - Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C,
 protected from light.
- Purification of the Conjugate:
 - Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g.,
 Sephadex G-25) equilibrated with PBS.
 - The first colored fraction to elute will be the ATTO 465-labeled antibody.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 453 nm (for ATTO 465).



- The DOL can be calculated using the following formula: DOL = $(A_{453} \times \epsilon_protein) / ((A_{280} (A_{453} \times CF_{280})) \times \epsilon_dye)$
 - A₄₅₃ and A₂₈₀ are the absorbances at 453 nm and 280 nm.
 - ϵ _protein is the molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
 - ε dye is the molar extinction coefficient of ATTO 465 (75,000 M⁻¹cm⁻¹).
 - CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm ($\epsilon_{280} / \epsilon_{280} = 0.48$).

Protocol 2: Cell Surface Staining for Flow Cytometry

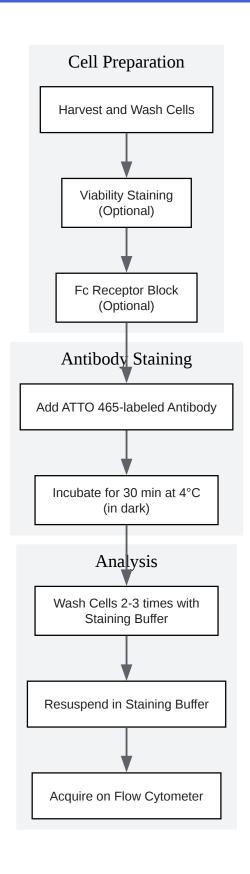
This protocol describes the use of an ATTO 465-labeled antibody to stain cell surface antigens on live cells.

Materials:

- ATTO 465-labeled antibody
- Cells in suspension (e.g., PBMCs, cell lines)
- Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or 5% FBS)
- Fc receptor blocking solution (optional)
- Viability dye (optional)

Workflow for Cell Surface Staining





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Caption: Workflow for cell surface staining with ATTO 465-labeled antibodies.



Procedure:

- Cell Preparation:
 - Harvest cells and wash them once with cold Flow Cytometry Staining Buffer.
 - Adjust the cell concentration to 1 x 10⁷ cells/mL in staining buffer.
 - Aliquot 100 μ L of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.
- Fc Receptor Blocking (Optional but Recommended):
 - To prevent non-specific binding of the antibody, incubate the cells with an Fc receptor blocking solution for 10-15 minutes at room temperature.
- Staining:
 - Add the predetermined optimal concentration of the ATTO 465-labeled antibody to the cells.
 - Incubate for 30 minutes at 4°C, protected from light.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes.
 - Discard the supernatant and repeat the wash step two more times.
- Data Acquisition:
 - \circ Resuspend the final cell pellet in an appropriate volume (e.g., 300-500 μ L) of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer.

Protocol 3: Intracellular Staining for Flow Cytometry







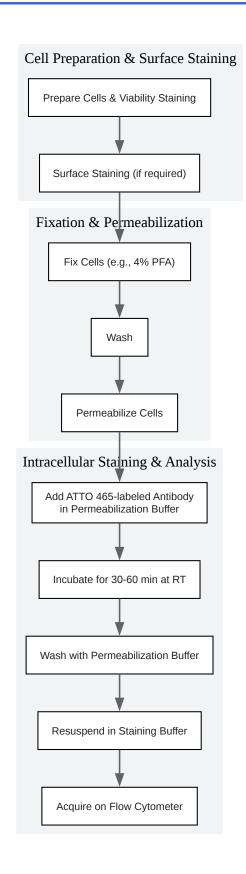
This protocol is for staining intracellular antigens using an ATTO 465-labeled antibody. This requires fixation and permeabilization of the cells.

Materials:

- ATTO 465-labeled antibody
- Cells in suspension
- Flow Cytometry Staining Buffer
- Fixation Buffer (e.g., 4% paraformaldehyde)
- Permeabilization Buffer (e.g., PBS with 0.1-0.5% Saponin or Triton X-100)
- Viability dye (a fixable viability dye is required)

Workflow for Intracellular Staining





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Caption: Workflow for intracellular staining with ATTO 465-labeled antibodies.



Procedure:

- Cell Preparation and Surface Staining:
 - Prepare a single-cell suspension as described in Protocol 2.
 - If also staining for surface markers, perform this staining before fixation as described in Protocol 2.
 - Use a fixable viability dye to distinguish live and dead cells.
- Fixation:
 - Wash the cells once with PBS.
 - Resuspend the cells in Fixation Buffer and incubate for 15-20 minutes at room temperature.
 - Wash the cells twice with Flow Cytometry Staining Buffer.
- · Permeabilization and Intracellular Staining:
 - Resuspend the fixed cells in Permeabilization Buffer.
 - Add the ATTO 465-labeled antibody and incubate for 30-60 minutes at room temperature, protected from light.
 - Wash the cells twice with Permeabilization Buffer.
- Data Acquisition:
 - Resuspend the cells in Flow Cytometry Staining Buffer and acquire data on a flow cytometer.

Data Presentation and Instrument Setup Flow Cytometer Configuration



For optimal detection of ATTO 465, a flow cytometer equipped with a violet or blue laser is recommended.

Parameter Recommended Setting	
Excitation Laser	445 nm or 458 nm laser line
Emission Filter	510/80 nm or similar bandpass filter

Note: These settings are a general guideline and may need to be optimized based on the specific instrument configuration.

Compensation and Controls

When incorporating ATTO 465 into a multicolor flow cytometry panel, proper compensation is crucial to correct for spectral overlap.

- Single-Stained Controls: For each fluorophore in your panel, including ATTO 465, prepare a single-stained control sample to calculate the compensation matrix.
- Unstained Control: An unstained sample is necessary to set the baseline fluorescence.
- Fluorescence Minus One (FMO) Controls: FMO controls are important for accurate gating of positive populations, especially when the expression is dim or continuous.

Quantitative Data Summary

The following table provides an example of how to present quantitative data from a flow cytometry experiment using an ATTO 465-labeled antibody.



Sample ID	Cell Type	Target Antigen	ATTO 465 Antibody Conc. (µg/mL)	% Positive Cells	Median Fluorescen ce Intensity (MFI)
1	Lymphocytes	CD4	0.5	45.2	15,000
2	Lymphocytes	CD4	1.0	46.1	25,000
3	Lymphocytes	CD4	2.0	45.8	28,000
4	Lymphocytes	Isotype Control	2.0	0.8	500
5	Unstained	N/A	0	0.5	300

This data can be used to determine the optimal antibody concentration that provides the best signal-to-noise ratio.

Troubleshooting

- · Low Signal:
 - Increase the antibody concentration.
 - Increase the incubation time.
 - Ensure the antibody was not damaged during conjugation.
 - For intracellular targets, ensure proper permeabilization.
- High Background:
 - Decrease the antibody concentration.
 - Include an Fc receptor blocking step.
 - Ensure adequate washing steps.
 - Use a viability dye to exclude dead cells, which can non-specifically bind antibodies.



By following these detailed protocols and considerations, researchers can effectively utilize **ATTO 465 maleimid**e for robust and reproducible flow cytometry applications.

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